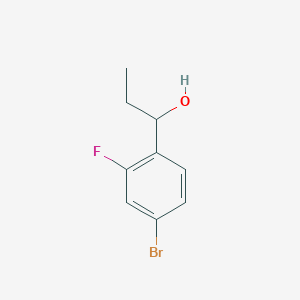

1-(4-Bromo-2-fluorophenyl)propan-1-ol

Description

1-(4-Bromo-2-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrFO (inferred from positional isomers in the evidence). It features a propan-1-ol chain attached to a 4-bromo-2-fluorophenyl ring. The bromine and fluorine substituents on the aromatic ring influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |

InChI Key |

ZGVABTXHIATCES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Br)F)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Bromo-2-fluorophenyl)propan-1-ol is C9H10BrF, with a molecular weight of approximately 233.08 g/mol. The compound features a hydroxyl group (-OH), which contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and hydrogen bonding.

Medicinal Chemistry

Drug Development:

1-(4-Bromo-2-fluorophenyl)propan-1-ol serves as a precursor in the synthesis of biologically active compounds. Its structural characteristics make it a candidate for developing pharmaceuticals targeting specific diseases. Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it valuable in therapeutic applications.

Biological Activity:

Studies have shown that compounds with similar structures can interact with various molecular targets, influencing their biological mechanisms. The presence of bromine and fluorine enhances binding affinity to biological receptors, which is crucial for pharmacological studies. For instance, the compound's ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme inhibition is beneficial.

Organic Synthesis

Synthetic Routes:

The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-ol can be achieved through various methods, including nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups. This versatility allows chemists to create a wide array of derivatives tailored for specific applications.

Applications in Research:

The compound is utilized as an intermediate in synthesizing more complex organic molecules, including agrochemicals and specialty chemicals. Its ability to undergo various reactions (e.g., oxidation and reduction) makes it a valuable building block in organic chemistry .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 1-(4-Bromo-2-fluorophenyl)propan-1-ol and its analogs:

Key Observations:

Substituent Position Effects: The position of bromine and fluorine on the phenyl ring significantly impacts electronic properties. In 1-(4-Bromo-2-fluorophenyl)propan-1-ol, bromine (electron-withdrawing) at the para position and fluorine (also electron-withdrawing) at the ortho position create a polarized aromatic system, enhancing reactivity in electrophilic substitutions compared to analogs like 3-(2-Bromo-4-fluorophenyl)propan-1-ol .

Functional Group Variations: Propan-1-ol vs. Propan-2-ol: The primary alcohol in 1-(4-Bromo-2-fluorophenyl)propan-1-ol offers a stronger hydrogen-bonding capability compared to the tertiary alcohol in 1-(4-Bromophenyl)-2-methylpropan-2-ol, affecting solubility and interaction with biological targets . Bromine on Side Chain vs. Aromatic Ring: In 3-Bromo-1-(4-fluorophenyl)propan-1-ol, bromine on the propanol chain introduces a reactive site for nucleophilic substitutions, unlike bromine on the aromatic ring in the target compound .

Q & A

Basic Research Question

- LCMS : Confirm molecular weight (expected [M+H]⁺ ≈ 247) and detect impurities. A retention time of ~1.02 minutes (C18 column, 70% MeOH/H₂O) is typical for aryl-propanols .

- ¹H/¹³C NMR : Key signals include δ 1.8–2.1 ppm (CH₂CH₂OH), δ 4.6–4.8 ppm (OH), and aromatic splitting patterns from Br/F substituents .

- XRD : Resolve ambiguities in regiochemistry, as seen in analogous bromo-fluorophenyl structures .

Advanced Tip : Use NOESY to confirm spatial proximity between the hydroxyl group and aromatic protons.

How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing fluoro group activates the aryl ring for nucleophilic substitution, while bromo serves as a leaving group. For example:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at C4 (bromo site), retaining fluorine .

- SNAr reactions : Fluorine at C2 directs electrophiles to C5/C6 via resonance effects, as observed in fluorophenyl-propanol derivatives .

Data Contradiction : Some studies report reduced reactivity due to steric hindrance from the propanol chain . Mitigate this using bulkier ligands (e.g., XPhos) or microwave-assisted heating.

What are potential applications of this compound in medicinal chemistry?

Advanced Research Question

The bromo-fluorophenyl motif is prevalent in kinase inhibitors and CNS-targeting agents. For example:

- Fragment-based drug design : The hydroxyl group enables hydrogen bonding with ATP-binding pockets, as seen in JAK2 inhibitors .

- Prodrug synthesis : Esterification of the alcohol (e.g., with pivalate) enhances blood-brain barrier penetration .

Case Study : (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS 228422-49-9) showed activity in dopamine receptor modulation, suggesting analogous bromo-fluorophenyl derivatives could target neurological disorders .

How can computational methods predict the physicochemical properties of this compound?

Advanced Research Question

- LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 2.8) .

- pKa prediction : The alcohol group has a pKa ~16–18, while fluorine’s inductive effect slightly acidifies adjacent protons .

- Molecular dynamics : Simulate solubility in DMSO/water mixtures to guide formulation studies .

Validation : Compare computed NMR shifts (e.g., via ACD/NMR Workbook) with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.